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N,N-Dicyclohexylbenzothiazole-2-sulphonamide

Rubber vulcanization Scorch safety Sulfenamide accelerator ranking

N,N-Dicyclohexylbenzothiazole-2-sulphonamide (CAS 85554-77-4), also known industrially as the vulcanization accelerator DZ or DCBS, is a sulfenamide-class delayed-action accelerator used in sulfur-cured diene rubber compounds. It is formally designated as 2-Benzothiazolesulfonamide,N,N-dicyclohexyl- (C19H26N2O2S2, MW 378.55), and is commonly cross-referenced with its sulfenamide analogue N,N-dicyclohexyl-2-benzothiazole sulfenamide (CAS 4979-32-2, C19H26N2S2, MW 346.58), which represents the pre-oxidation state of the active accelerator species.

Molecular Formula C19H26N2O2S2
Molecular Weight 378.6 g/mol
CAS No. 85554-77-4
Cat. No. B1622045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dicyclohexylbenzothiazole-2-sulphonamide
CAS85554-77-4
Molecular FormulaC19H26N2O2S2
Molecular Weight378.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H26N2O2S2/c22-25(23,19-20-17-13-7-8-14-18(17)24-19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
InChIKeyCMKDPNYJYNDKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dicyclohexylbenzothiazole-2-sulphonamide (CAS 85554-77-4): Sulfenamide Rubber Accelerator for Delayed-Action Vulcanization


N,N-Dicyclohexylbenzothiazole-2-sulphonamide (CAS 85554-77-4), also known industrially as the vulcanization accelerator DZ or DCBS, is a sulfenamide-class delayed-action accelerator used in sulfur-cured diene rubber compounds. It is formally designated as 2-Benzothiazolesulfonamide,N,N-dicyclohexyl- (C19H26N2O2S2, MW 378.55), and is commonly cross-referenced with its sulfenamide analogue N,N-dicyclohexyl-2-benzothiazole sulfenamide (CAS 4979-32-2, C19H26N2S2, MW 346.58), which represents the pre-oxidation state of the active accelerator species [1]. Among sulfenamide accelerators, DCBS provides the longest scorch delay and slowest cure rate, making it particularly suited for thick-section rubber articles, steel cord adhesion compounds, and high-temperature processing environments [2].

Why N,N-Dicyclohexylbenzothiazole-2-sulphonamide Cannot Be Simply Substituted with Faster Sulfenamide Accelerators


Within the sulfenamide accelerator class, cure-speed ranking and scorch-safety ranking are inversely correlated. DCBS sits at the extreme end of both spectra: slowest cure rate, longest scorch safety. Substituting DCBS with a faster sulfenamide such as CBS or TBBS, even at equal or reduced dosage, has been shown in a controlled tire-compound study to shorten the optimum cure time t90 by approximately 50% and significantly reduce scorch time, leading to unacceptable processing safety margins in factory-floor operations [1]. Although alternative accelerators like TBSI can approximate DCBS's scorch delay, they do not replicate its uniquely strong rubber-to-brass-plated-steel cord adhesion—a property that remains the benchmark in steel-belted radial tire manufacturing [2]. These performance gaps are why procurement decisions require compound-specific evidence rather than simple class-level substitution.

Quantitative Product-Specific Evidence Guide: N,N-Dicyclohexylbenzothiazole-2-sulphonamide (DCBS/DZ) vs. Closest Sulfenamide Comparators


Scorch Safety Ranking: DCBS Provides the Longest Processing Safety Window Among All Major Sulfenamide Accelerators

In a class-wide performance ranking derived from Mooney viscometer and oscillating disk rheometer evaluations, DCBS provides the longest scorch safety among the four principal sulfenamide accelerators used in natural rubber (NR) compounds containing furnace blacks. The established ascending scorch-safety order is: CBS < TBBS < MOR (MBS) < DCBS [1]. This ranking is corroborated by independent technical assessments showing that DCBS provides a longer scorch time than CZ (CBS), TBBS, and MBS . The scorch-safety advantage translates directly into wider factory-floor processing windows, enabling higher mixing temperatures and longer compound storage times before premature vulcanization occurs.

Rubber vulcanization Scorch safety Sulfenamide accelerator ranking

Cure Rate Retardation: DCBS t90 Nearly Doubles vs. CBS/TBBS in Direct Head-to-Head Tire Compound Study

A 2025 study on all-steel truck and bus radial tire bead wear-resistant compounds directly compared equal-amount and reduced-amount substitution of DCBS with CBS, TBBS, and TBSI. When CBS or TBBS replaced DCBS at the same loading, the vulcanization rate was 'significantly faster' and the optimum cure time t90 was shortened by nearly 1/2 (approximately 50% reduction), while scorch time was concomitantly shortened and processing safety degraded to unacceptable levels [1]. By contrast, TBSI at reduced dosage was able to substitute for DCBS with comparable cure rate and acceptable processing safety, but with different physical property trade-offs (higher modulus, hardness, and rebound; lower elongation at break and tear strength) [1]. This study provides direct quantitative evidence that CBS and TBBS cannot serve as drop-in replacements for DCBS without fundamentally altering cure-cycle timing and factory safety margins.

Vulcanization kinetics t90 cure time Tire bead compound

Steel Cord Adhesion Superiority: DCBS Outperforms All Other Sulfenamide Accelerators in Rubber-to-Brass-Plated Steel Cord Bonding

In a comprehensive study of curing agent effects on rubber-to-textile and rubber-to-steel cord adhesion, DCBS gave 'much better results for rubber-to-steel cord adhesion than the other sulfenamides and thus appears particularly suitable' [1]. The study established that a sufficiently long scorch time is critical for complete wetting of the reinforcing material before crosslinking begins; DCBS uniquely fulfills this requirement while other sulfenamides with shorter scorch delays fail to achieve equivalent pull-out strengths, even when supplemented with retarders [1]. Independent patent literature confirms that DCBS has been the benchmark accelerator for steel cord adhesive rubber compositions in pneumatic tires, with the industry actively seeking alternatives capable of matching its adhesion performance due to regulatory pressures [2]. No commercial sulfenamide alternative has been identified that equals DCBS's adhesion performance in steel cord bonding applications without formulation modifications involving adhesion promoters or co-accelerators [1] [2].

Rubber-metal adhesion Steel cord bonding Tire belt compound

Nitrosamine Safety Profile: DCBS Generates Non-Regulated, Non-Carcinogenic Nitrosamines vs. Regulated Nitrosamine-Generating Accelerators

DCBS is derived from dicyclohexylamine, a sterically hindered secondary amine whose specific structure produces non-regulated (safe) nitrosamines upon decomposition during vulcanization, unlike primary amine-based sulfenamides (CBS, TBBS) which do not generate nitrosamines but also lack the steric hindrance that renders the nitrosamine non-carcinogenic, or other secondary-amine sulfenamides (MBS/NOBS, DIBS) that generate regulated, potentially carcinogenic nitrosamines [1]. DCBS is explicitly reported as a non-carcinogenic accelerator in the peer-reviewed literature, with studies confirming that vulcanizates prepared using DCBS in efficient vulcanization systems are classified as safe (non-carcinogenic) [1]. In contrast, accelerators like MBS (morpholine-based) generate N-nitrosomorpholine, a known carcinogen, leading to market restrictions in Europe and other regulated jurisdictions . However, Japan designated DCBS as a 'Class I Monitored Chemical Substance' in 2006 due to other toxicological concerns (aquatic toxicity, persistence), creating a bifurcated regulatory landscape where DCBS is simultaneously nitrosamine-safe but environmentally monitored [2].

Nitrosamine regulation Rubber accelerator safety Non-carcinogenic accelerator

Crosslink Density and Modulus: DCBS Produces Systematically Lower Crosslink Density at Equal Dosage vs. Faster Sulfenamides

At equal dosage (phr) in natural rubber compounds, the sulfenamide accelerator class exhibits a consistent crosslink-density ranking: DCBS yields the lowest crosslink density, followed by MOR (MBS), then CBS, with TBBS producing the highest [1]. This directly correlates with the modulus (stiffness) of the resulting vulcanizate: DCBS-cured compounds exhibit lower modulus than those cured with CZ (CBS), TBBS, or MBS at equivalent accelerator loading . Consequently, achieving equivalent physical properties—including tensile modulus, hardness, and crosslink density—requires higher DCBS dosage compared to CBS or TBBS . This characteristic is inherent to the dicyclohexylamine moiety, imparting steric hindrance that slows the sulfenamide-to-sulfenimide conversion and subsequent crosslinking reactions. In low-sulfur (semi-efficient or efficient) vulcanization systems, this lower crosslink density translates to improved reversion resistance and lower heat build-up under dynamic service conditions, as the crosslinks formed are more thermally stable [2].

Crosslink density Vulcanizate modulus Cure state ranking

Thermal Stability and Molecular Weight Advantage: DCBS Offers Higher MW and Greater Ambient-Temperature Stability Than CBS and TBBS

DCBS possesses a molecular weight of 346.58 g/mol (sulfenamide form, CAS 4979-32-2) compared to 264.4 g/mol for CBS and 238.4 g/mol for TBBS—a ~31% and ~45% higher MW, respectively [1] . This structural feature contributes to greater thermal decomposition resistance at ambient and processing temperatures, reduced volatility, and enhanced structural stability during storage . Vendor specifications confirm an initial melting point ≥97 °C for DCBS, comparable to CBS (97–105 °C) but with significantly slower thermal degradation kinetics at temperatures below the melting point due to the steric bulk of the dicyclohexylamine substituent [1] [2]. The higher molecular weight also translates to lower odor and reduced environmental impact from volatile amine release during mixing and vulcanization compared to lower-MW sulfenamides . These properties are particularly relevant for pre-dispersed masterbatch formulations (e.g., DCBS-80), where the accelerator must survive the thermal history of masterbatch compounding without premature decomposition.

Accelerator thermal stability Molecular weight Storage stability

Best-Fit Research and Industrial Application Scenarios Where N,N-Dicyclohexylbenzothiazole-2-sulphonamide (DCBS/DZ) Is the Preferred Sulfenamide Accelerator


Steel-Belted Radial Tire Belt and Carcass Skim Compounds Requiring Maximum Brass-Plated Steel Cord Adhesion

In steel-belted radial tire manufacturing, the belt and carcass skim compounds must achieve maximum adhesion to brass-plated steel cord to ensure tire durability and safety under dynamic loading. DCBS provides the uniquely long scorch delay required for complete compound wet-out of the steel cord surface before vulcanization onset, and generates superior pull-out adhesion forces that no other sulfenamide accelerator (including CBS, TBBS, MBS, or TBSI) can match without formulation adjustments involving adhesion promoters or scorch retarders [1]. The amine decomposition product of DCBS—dicyclohexylamine—actively participates in the interfacial bonding chemistry with the brass (CuZn) surface, forming a durable adhesive interphase [2]. For tire manufacturers and rubber compounders procuring accelerators for steel cord adhesion applications, DCBS remains the technical benchmark against which alternatives are measured [3].

Thick-Section Industrial Rubber Articles (Off-the-Road Tires, Conveyor Belts, Engine Mounts) Where Reversion Resistance and Low Heat Build-Up Are Critical

Thick cross-section rubber articles such as OTR tires, heavy-duty conveyor belts, bridge bearings, and engine mounts require vulcanization systems that resist reversion (thermal degradation of crosslinks during prolonged cure) and generate low heat build-up under dynamic service conditions. DCBS's slow cure rate and low crosslink density at equal sulfur loading are advantageous in efficient (low-sulfur) and semi-efficient vulcanization (SEV) systems, producing thermally stable monosulfidic and disulfidic crosslinks that resist reversion [1]. When used in S/DCBS ratios ranging from 0.26 to 6.66, DCBS-based efficient vulcanization systems enable fine-tuning of crosslink structure to balance strength, flexibility, and heat resistance [2]. This makes DCBS the sulfenamide of choice for compounders formulating thick moldings that require extended cure cycles and minimal property degradation upon overcure.

Consumer and Medical Rubber Goods Requiring Nitrosamine-Safe Accelerator Selection Under EU and FDA Regulations

For rubber articles intended for food contact, toys (EN 71:2016), baby articles (EN 12868:2017), and medical devices, regulatory restrictions on carcinogenic N-nitrosamines effectively eliminate morpholine-based accelerators (MBS/NOBS) and other regulated secondary-amine sulfenamides. DCBS, by virtue of its sterically hindered dicyclohexylamine structure, generates only non-regulated, non-carcinogenic nitrosamines, providing a regulatory compliance pathway that nitrosamine-free primary-amine accelerators (TBBS, CBS) cannot simultaneously combine with long scorch safety [1]. This dual advantage—regulatory compliance plus processing safety—positions DCBS as the preferred sulfenamide for compounds requiring both delayed action and nitrosamine-safe certification [2]. However, users in Japan must account for DCBS's designation as a Class I Monitored Chemical Substance under CSCL, which may require alternative selection or additional reporting obligations [3].

High-Temperature Processing of High-Viscosity Rubber Compounds Where Scorch Safety Determines Process Feasibility

In the processing of high-viscosity natural rubber compounds or highly filled formulations (e.g., high-structure carbon black, high-silica loadings), the shear heating during internal mixing can raise compound temperatures to 120–160 °C, creating a severe scorch risk with conventional sulfenamide accelerators. DCBS's longest-in-class scorch safety enables safe mixing, extrusion, and calendering of these compounds at elevated temperatures without premature vulcanization [1]. Where TBBS or CBS would initiate crosslinking during the mixing cycle, causing productivity losses via mill fouling and scrap generation, DCBS maintains a viable processing window [2]. This property is especially critical for single-stage mixing processes and for compounds destined for injection molding of large parts, where compound residence time at high temperature cannot be practically reduced through equipment modifications alone [1].

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